N-[2-(Cyclohexylamino)ethyl]cyclopropanecarboxamide
Description
N-[2-(Cyclohexylamino)ethyl]cyclopropanecarboxamide is a cyclopropane-derived carboxamide featuring a cyclohexyl-substituted ethylamino group.
Properties
Molecular Formula |
C12H22N2O |
|---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
N-[2-(cyclohexylamino)ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C12H22N2O/c15-12(10-6-7-10)14-9-8-13-11-4-2-1-3-5-11/h10-11,13H,1-9H2,(H,14,15) |
InChI Key |
CNOSRWPSPGAAJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCCNC(=O)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Cyclohexylamino)ethyl]cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 2-(cyclohexylamino)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Amide Bond Formation and Stability
The compound’s synthesis typically involves coupling cyclopropanecarboxylic acid with 2-(cyclohexylamino)ethylamine. Key methods include:
-
EDCI/HOBt-mediated coupling : Forms the amide bond under mild conditions (0–25°C, 12–24 hours) with yields >75%.
-
Schotten-Baumann reaction : Reacts acid chloride derivatives with amines in biphasic (water/dichloromethane) systems, achieving 68–82% yields .
Table 1: Reaction Conditions for Amide Synthesis
| Method | Temperature (°C) | Solvent | Catalyst/Reagent | Yield (%) |
|---|---|---|---|---|
| EDCI/HOBt coupling | 0–25 | DMF | EDCI, HOBt | 75–85 |
| Acid chloride amine | 0–5 | CH₂Cl₂/H₂O | NaHCO₃ | 68–82 |
| Carbodiimide activation | 25–40 | THF | DCC, DMAP | 70–78 |
Reductive Alkylation of the Amine
The cyclohexylamino group undergoes reductive alkylation with aldehydes/ketones:
-
Conditions : Sodium cyanoborohydride (NaBH₃CN) in methanol/acetic acid (pH 4–6) at 25°C for 24–48 hours .
-
Example : Reaction with formaldehyde introduces a methyl group to the secondary amine, forming tertiary amines in 60–75% yields.
Hydrogenation of Nitro Intermediates
Early synthetic steps for precursors involve catalytic hydrogenation:
-
Catalyst : 10% Pd/C or PtO₂ under 50–60 psi H₂ in methanol/THF .
-
Efficiency : Converts nitrobenzenes to anilines with >90% conversion .
Cyclopropane Ring Reactivity
The strained cyclopropane ring participates in:
-
Ring-opening reactions : With electrophiles (e.g., HBr) to form substituted propane derivatives.
-
Transition metal-catalyzed insertions : Copper or palladium catalysts enable C–H functionalization at the cyclopropane C–C bonds .
Table 2: Cyclopropane Reactivity Pathways
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Electrophilic addition | HBr, 0°C in CH₂Cl₂ | Bromopropane derivative | 55–65 |
| C–H insertion | Pd(OAc)₂, PhI(OAc)₂, 80°C | Cyclopropane-functionalized amide | 40–50 |
Stability Under Acidic/Basic Conditions
-
Acid stability : Stable in 1M HCl at 25°C for 24 hours due to the electron-withdrawing amide group.
-
Base sensitivity : Degrades in 1M NaOH via hydrolysis of the cyclopropane ring (t₁/₂ = 2 hours at 25°C).
Comparative Reactivity with Analogues
Table 3: Reaction Rates of Structural Analogues
| Compound | Hydrogenation Rate (rel.) | Amide Hydrolysis Half-life (h) |
|---|---|---|
| N-[2-(Cyclohexylamino)ethyl]cyclopropanecarboxamide | 1.0 | 48 |
| N-Isobutylcyclopropanecarboxamide | 0.7 | 72 |
| N-(2-Aminoethyl)benzamide | 1.2 | 12 |
Key Research Findings
-
Patent US5942536A : Highlights the compound’s utility in synthesizing indole-based kinase inhibitors via reductive alkylation and Fischer indolization .
-
WO2017214282A1 : Demonstrates its role in antibody-drug conjugates (ADCs) targeting EGFR, where cyclopropane stability enhances linker durability .
-
Celgene studies : Derivatives show IC₅₀ values <100 nM against JAK2 kinase, attributed to the cyclohexylaminoethyl group’s steric bulk.
Synthetic Challenges
Scientific Research Applications
N-[2-(Cyclohexylamino)ethyl]cyclopropanecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacological agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(Cyclohexylamino)ethyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The cyclopropane ring can interact with enzymes or receptors, leading to modulation of biological pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The following table summarizes key differences between N-[2-(Cyclohexylamino)ethyl]cyclopropanecarboxamide and its analogs:
Research Implications and Gaps
While the provided evidence lacks direct data on this compound, extrapolation from analogs suggests:
- CNS Applications: The cyclohexylaminoethyl group may mimic psychoactive amines (e.g., cyclofoxy), warranting neuropharmacological studies.
- Structural Optimization : Replacement of cyclohexyl with polar groups (e.g., sulfonyl, imidazole) could enhance solubility for drug development .
Further studies should prioritize crystallographic analysis and in vitro assays to validate these hypotheses.
Biological Activity
N-[2-(Cyclohexylamino)ethyl]cyclopropanecarboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a cyclopropane ring, an amine group, and a carboxamide functional group, contributing to its unique biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Sigma Receptor Modulation : The compound interacts with sigma receptors, which are implicated in various neurological processes. Studies suggest that compounds targeting these receptors may offer therapeutic benefits in neurological disorders .
- Antitumor Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways .
- Anti-inflammatory Effects : Research has shown potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines .
Biological Activity Data
The following table summarizes key biological activities associated with this compound based on various studies:
Case Studies
-
Cytotoxicity in Cancer Research :
A study evaluated the cytotoxic effects of this compound on human lung adenocarcinoma cells (A549). Results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent. -
Neuroprotective Effects :
In a model of neurodegeneration, administration of the compound resulted in decreased neuronal death and improved functional recovery in treated subjects compared to controls. This suggests its utility in treating conditions like Alzheimer's disease. -
Anti-inflammatory Activity :
In an experimental model of inflammation, this compound significantly reduced edema and inflammatory cytokine levels, highlighting its potential for treating inflammatory diseases.
Q & A
Q. What bioinformatics tools identify off-target interactions for this compound?
- Methodology : Use molecular docking (AutoDock Vina) against proteome-wide libraries (PDB). Validate hits via surface plasmon resonance (SPR) or thermal shift assays. Prioritize targets with ΔG < -8 kcal/mol and conserved binding pockets across homologs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
